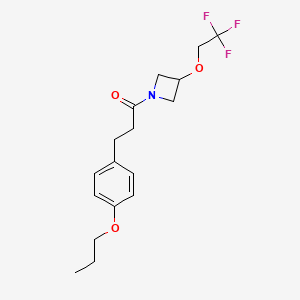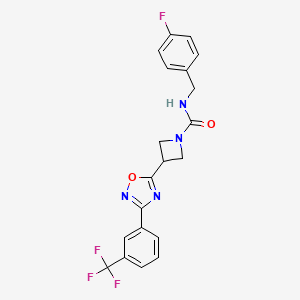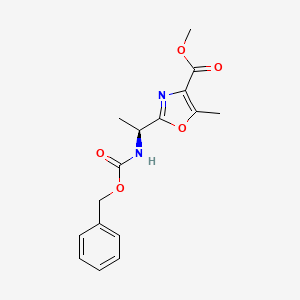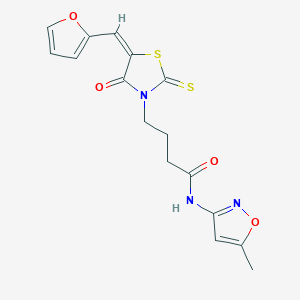![molecular formula C9H10ClN3O2 B2683930 Methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate CAS No. 2305254-02-6](/img/structure/B2683930.png)
Methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate is a heterocyclic compound that features a pyridazine ring fused to a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine and ester functional groups in its structure allows for diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate typically involves the following steps:
Formation of the Pyridazine Ring: The initial step often involves the cyclization of appropriate precursors to form the pyridazine ring. This can be achieved through the reaction of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Esterification: The ester group is typically introduced via esterification reactions, where the carboxylic acid derivative is treated with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Substitution Reactions: The chlorine atom in methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation of the compound can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic conditions.
Major Products
Substitution: Amino or thiol derivatives.
Reduction: Alcohols or amines.
Oxidation: Carboxylic acids or ketones.
科学研究应用
Chemistry
In chemistry, methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research focuses on their activity against various diseases, including cancer and infectious diseases, due to their ability to modulate biological pathways.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism by which methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate exerts its effects depends on its specific application. In biological systems, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The chlorine and ester groups can interact with active sites, altering the function of the target molecule. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
Methyl 1-chloro-5H-pyrido[3,4-d]pyridazine-6-carboxylate: Similar structure but lacks the dihydro component, leading to different reactivity and biological activity.
Ethyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate: Similar but with an ethyl ester group, which may affect its solubility and reactivity.
1-Chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylic acid:
Uniqueness
Methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate is unique due to the combination of its chlorine and ester functional groups, which confer specific reactivity and potential biological activity. Its dihydro structure also distinguishes it from fully aromatic analogs, affecting its chemical behavior and interactions.
This compound’s versatility in synthetic chemistry, potential biological applications, and industrial uses make it a valuable subject of study in various scientific fields.
属性
IUPAC Name |
methyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c1-15-9(14)13-3-2-7-6(5-13)4-11-12-8(7)10/h4H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQASUSQRLVCRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(N=NC=C2C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2683849.png)
![4-[(3-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2683850.png)
![1-[(4-methoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2683851.png)
![2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2683852.png)
(prop-2-yn-1-yl)amine](/img/structure/B2683853.png)



![(E)-methyl 2-(6-ethyl-2-((4-tosylbutanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2683861.png)

![5,5-dibenzyl-3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}imidazolidine-2,4-dione](/img/structure/B2683863.png)

![N-{[2-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B2683865.png)
![(Z)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2683867.png)
